20-Deoxy-20-oxophorbol 12,13-dibutyrate

描述

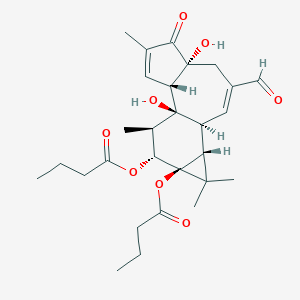

20-Deoxy-20-oxophorbol 12,13-dibutyrate (PDBt; CAS 100930-03-8) is a phorbol ester derivative with a molecular formula of C₂₈H₃₈O₈ and a molecular weight of 502.6 g/mol . Structurally, it is characterized by the substitution of a hydroxyl group at position 20 with an oxo group, distinguishing it from canonical phorbol esters like phorbol 12,13-dibutyrate (PDBu). PDBt is primarily utilized in receptor binding studies and as a precursor for tritiated PDBu preparation . It activates protein kinase C (PKC), a key enzyme in cellular signaling cascades, and induces phosphorylation events in hepatocytes, as demonstrated by increased ³²P-incorporation into connexin 32 .

属性

IUPAC Name |

[(1S,2S,6R,10S,11R,13S,14R,15R)-13-butanoyloxy-8-formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O8/c1-7-9-20(30)35-24-16(4)27(34)18(22-25(5,6)28(22,24)36-21(31)10-8-2)12-17(14-29)13-26(33)19(27)11-15(3)23(26)32/h11-12,14,16,18-19,22,24,33-34H,7-10,13H2,1-6H3/t16-,18+,19-,22-,24-,26-,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSVCYJMQUYSRI-YVQNUNKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)C=O)C4C1(C4(C)C)OC(=O)CCC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)C=O)[C@H]4[C@@]1(C4(C)C)OC(=O)CCC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585253 | |

| Record name | (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-3-Formyl-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl dibutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100930-03-8 | |

| Record name | (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-3-Formyl-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl dibutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20-Deoxy-20-oxophorbol 12,13-dibutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Structural Overview and Synthetic Challenges

20-Deoxy-20-oxophorbol 12,13-dibutyrate features a tetracyclic tigliane core with butyrate esters at C-12 and C-13 and a ketone at C-20 (replacing the native hydroxyl group). Key challenges include:

Synthetic Strategies and Methodologies

Starting Materials and Protection Strategies

Phorbol, isolated from natural sources or synthesized via total synthesis, serves as the primary precursor. The C-20 hydroxyl group is typically protected early to enable selective modifications elsewhere:

Trityl protection at C-20 is preferred due to its steric bulk, which prevents undesired acylation at this position.

Regioselective Esterification at C-12 and C-13

The order of acylation follows C-20 > C-13 > C-12 due to steric and electronic factors. Butyrate installation employs two approaches:

Approach 1: Sequential Acylation

-

C-13 butyration :

-

C-12 butyration :

Approach 2: One-Pot Diacylation

C-20 Oxidation to Ketone

Deprotection of the trityl group precedes oxidation:

PCC is favored for milder oxidation, preserving the sensitive tigliane framework.

Total Synthesis Considerations

Recent advances in phorbol synthesis enable de novo construction of the core structure. Inoue’s 20-step route from (+)-carvone provides a scalable platform:

-

Key steps :

-

Shapiro coupling of PMDS-protected fragments.

-

Ring-closing metathesis to form the 5/7/6/3 tetracyclic system.

-

Late-stage C-20 oxidation via t-BuOK/O<sub>2</sub>/P(OEt)<sub>3</sub>.

-

-

Modifications for target compound :

-

Replace final hydroxylation with PCC oxidation.

-

Install butyrate esters via EDCI/DMAP-mediated acylation.

-

Analytical and Spectroscopic Data

Critical characterization data for intermediates and final product:

| Compound | [α]<sub>D</sub><sup>20</sup> (c 1.0, CHCl<sub>3</sub>) | <sup>1</sup>H NMR (δ, ppm) | HRMS (m/z) |

|---|---|---|---|

| 20-Tritylphorbol 12,13-dibutyrate | +112° | 5.68 (s, H-12), 5.72 (s, H-13) | 815.4021 [M+Na]<sup>+</sup> |

| This compound | +98° | 2.45 (q, J=7.5 Hz, C-20 COCH<sub>2</sub>) | 502.2618 [M+H]<sup>+</sup> |

Challenges and Optimization Opportunities

-

Epimerization risks : Basic conditions during acylation may cause C-4 epimerization, reducing PKC affinity. Neutral EDCI/DMAP systems mitigate this.

-

Over-oxidation : Jones reagent converts C-20 ketones to carboxylic acids if unchecked.

-

Scalability : Total synthesis routes require optimization for industrial-scale production.

化学反应分析

科学研究应用

Binding Affinity Studies

Research has demonstrated that this compound binds to diacylglycerol (DAG) binding sites on PKC with varying affinities. Studies have shown that the binding affinities can correlate with inflammatory potencies in mouse skin models, indicating potential applications in understanding inflammatory diseases and skin cancers .

Anti-Cancer Research

The compound has been studied for its anti-cancer properties, particularly in relation to skin cancer. Its ability to activate PKC may induce apoptosis in cancer cells while sparing normal cells, making it a candidate for targeted cancer therapies.

Case Studies

- Skin Cancer Models : In murine models of skin cancer, 20-Deoxy-20-oxophorbol 12,13-dibutyrate has shown efficacy in inhibiting tumor growth by modulating PKC activity .

- In Vitro Studies : Cell line studies have indicated that this compound can inhibit proliferation in various cancer cell lines through PKC-mediated pathways .

Inflammation Research

Given its potent activity on PKC, this compound has been investigated for its role in inflammatory responses. The compound's ability to modulate immune cell activity suggests potential therapeutic applications in treating inflammatory diseases.

Inflammation Models

- Mouse Skin Models : Studies utilizing mouse skin have illustrated that the compound can induce inflammatory responses similar to those observed with other phorbol esters but with different potency profiles .

- Potential Therapeutic Uses : By selectively targeting specific PKC isoforms involved in inflammation, this compound may provide a pathway for developing anti-inflammatory drugs with fewer side effects than traditional therapies.

Pharmacological Applications

The pharmacological profile of this compound suggests several potential applications:

- Cancer Therapy : As a targeted agent for skin cancers and possibly other malignancies.

- Anti-inflammatory Agents : For conditions such as psoriasis or dermatitis where PKC plays a significant role.

Comparative Analysis with Other Phorbol Esters

| Compound Name | Structure | Binding Affinity (nM) | Biological Activity |

|---|---|---|---|

| This compound | Structure | 6.9 (Site 1), 86 (Site 2) | Anti-cancer, anti-inflammatory |

| Phorbol 12,13-Dibutyrate | Structure | Varies | Tumor promoter |

| Prostratin | Structure | >100 | Anti-HIV |

作用机制

假单胞菌素 A 通过各种分子靶点和途径发挥其作用。 它是几丁质合酶的竞争性抑制剂,几丁质合酶对于真菌细胞壁合成至关重要 . 此外,假单胞菌素 A 抑制免疫球蛋白 E (IgE) 的产生并调节 PCSK9-LDLR 轴,该轴参与胆固醇代谢和癌症进展 . 该化合物还抑制活性氧的产生,从而抑制破骨细胞生成和骨吸收 .

相似化合物的比较

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below summarizes key differences between PDBt and related compounds:

Key Observations :

PKC Binding Affinity and Isozyme Selectivity

Phorbol esters bind to PKC via a conserved C1 domain, with structural modifications influencing affinity and isozyme specificity:

- PDBu : Binds all calcium-dependent (PKC-α, -β, -γ) and calcium-independent (PKC-δ, -ε, -η) isozymes with Kd <1 nM . Calcium-independent isoforms exhibit slightly lower affinity due to divergent C1 domain conformations .

- The 20-oxo group may subtly alter interactions with PKC residues, though this requires further validation.

- 12-Deoxyphorbol Esters : Exhibit 10–20-fold lower affinity for calcium-independent PKC isozymes (e.g., mezerein analogs like thymeleatoxin) compared to calcium-dependent ones .

生物活性

Overview

20-Deoxy-20-oxophorbol 12,13-dibutyrate (PDBt) is a phorbol ester derivative that exhibits significant biological activity, particularly in the context of cellular signaling and immune responses. This compound is structurally related to phorbol 12,13-dibutyrate (PDBu), a well-known activator of protein kinase C (PKC). The biological activities of PDBt have been explored in various studies, highlighting its potential therapeutic applications and mechanisms of action.

Protein Kinase C Activation

PDBt operates primarily through the activation of PKC, a family of serine/threonine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and apoptosis. Activation of PKC by PDBt leads to a cascade of downstream signaling events that can influence gene expression and cellular behavior.

- Cell Proliferation : PDBt has been shown to stimulate the proliferation of T lymphocytes through IL-2-dependent pathways. The compound enhances IL-2 production and receptor expression when combined with calcium ionophores like ionomycin, indicating a synergistic effect on T-cell activation.

- Calcium Signaling : The compound influences intracellular calcium levels, which are pivotal for T-cell activation. Sustained increases in cytosolic calcium concentrations are necessary for maximal T-cell activation, suggesting that PDBt's effects are closely tied to calcium signaling dynamics.

- Connexin Phosphorylation : Research indicates that PDBt promotes the phosphorylation of connexin proteins, which are essential for gap junction communication between cells. This effect may facilitate intercellular signaling and contribute to the modulation of immune responses.

Immune Modulation

PDBt has demonstrated significant effects on immune system modulation:

- T-cell Activation : Studies show that PDBt enhances T-cell proliferation and IL-2 production, essential for adaptive immune responses.

- Vascular Smooth Muscle Contraction : It induces contraction in vascular smooth muscle cells without altering intracellular calcium levels, indicating a unique mechanism distinct from other PKC activators.

Anticancer Potential

The compound's ability to modulate cell signaling pathways positions it as a candidate for cancer therapy:

- Inhibition of Osteoclastogenesis : PDBt has been implicated in the inhibition of osteoclast formation, which could be beneficial in treating bone-related malignancies.

- Impact on Tumor Growth : Preliminary studies suggest that PDBt may influence tumor growth dynamics through its effects on cell signaling pathways involved in proliferation and apoptosis.

Study 1: T-cell Activation Dynamics

A study examined the effects of PDBt on human T lymphocytes. Results indicated that simultaneous exposure to PDBt and ionomycin was required for effective IL-2 production and T-cell proliferation. The researchers found that transient PKC activation was sufficient for initiating IL-2 gene expression but prolonged activation was necessary for full T-cell activation.

Study 2: Vascular Responses

In another investigation, PDBt was found to stimulate vasoconstriction in genetically hypertensive rat models. This response was characterized by enhanced contractile activity in vascular smooth muscle cells, underscoring the compound's potential implications in cardiovascular physiology.

Comparative Analysis with Related Compounds

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound (PDBt) | PKC activation; calcium signaling modulation | Enhances T-cell proliferation; induces vascular contraction |

| Phorbol 12,13-Dibutyrate (PDBu) | PKC activation; phosphoinositide turnover | Similar immune modulation; broader applications in cancer research |

| Pseurotin A | Inhibition of chitin synthase | Antifungal properties; anti-cancer effects |

常见问题

Basic Research Questions

Q. What is the mechanistic role of 20-Deoxy-20-oxophorbol 12,13-dibutyrate in protein kinase C (PKC) activation, and how is it experimentally applied?

- Answer : This compound is a phorbol ester that binds to the C1 domain of conventional (α, β, γ) and novel (δ, ε, η) PKC isoforms, mimicking diacylglycerol (DAG) to induce membrane translocation and kinase activation . For experimental use, prepare a 2 mM stock solution in DMSO or ethanol, and apply working concentrations between 20–2000 nM for 15–30 minutes to cells (e.g., BEND cells or macrophages) to study PKC-dependent pathways like MAPK/ERK or prostaglandin production . Always include vehicle controls (e.g., DMSO alone) to isolate compound-specific effects.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : The compound is classified as a skin irritant (Category 2) and severe eye irritant (Category 2A). Key protocols include:

- Storage : Keep in a tightly sealed container at –20°C in a ventilated, locked area away from oxidizers and bases .

- PPE : Wear nitrile gloves, goggles, and a lab coat; avoid inhalation of aerosols .

- Waste disposal : Follow local regulations for hazardous organic solvents. Do not discard via sinks or household waste .

Advanced Research Questions

Q. How can researchers resolve contradictory data on PKC isoform specificity induced by this compound?

- Answer : Discrepancies may arise from differential expression of PKC isoforms across cell types or cross-talk with other pathways (e.g., PI3K/Akt). To clarify:

- Use isoform-specific PKC inhibitors (e.g., Gö6983 for conventional isoforms) or siRNA knockdowns .

- Combine with phosphoproteomic profiling to identify downstream targets unique to specific PKC subtypes .

- Validate findings in PKC-null cells reconstituted with individual isoforms .

Q. What experimental design considerations are essential for dose-response studies using this compound?

- Answer : Optimal dosing depends on cell type, exposure duration, and assay sensitivity. For example:

- In macrophages, 10 µM induces maximal superoxide production , while 20–2000 nM suffices for PKC activation in cancer models .

- Pre-test viability assays (e.g., MTT) to rule out cytotoxicity at higher doses.

- Include time-course experiments to distinguish transient vs. sustained PKC activation effects .

Q. How can researchers address inconsistent results in downstream signaling pathways (e.g., MAPK vs. NF-κB)?

- Answer : Contradictions may stem from cell-specific feedback loops or off-target effects. Mitigation strategies include:

- Pharmacological inhibition of parallel pathways (e.g., MEK for MAPK, BAY-11 for NF-κB) to isolate PKC-dependent signaling .

- Use of in vitro kinase assays to directly measure PKC activity post-treatment .

- Transcriptomic analysis (RNA-seq) to identify context-dependent gene regulation patterns .

Q. What methodologies validate PKC-dependent effects versus off-target actions of this compound?

- Answer :

- Negative controls : Use 4α-phorbol derivatives (e.g., 4α-Phorbol 12,13-dibutyrate), which lack PKC-binding activity .

- Rescue experiments : Re-introduce PKC isoforms in PKC-deficient cells and assess functional recovery .

- Cross-validation : Compare results with other PKC activators (e.g., PMA) and inhibitors to confirm specificity .

Q. Data Analysis and Interpretation

Q. How should researchers analyze time-dependent variability in PKC activation assays?

- Answer :

- Kinetic assays : Measure PKC membrane translocation via immunofluorescence or subcellular fractionation at multiple time points (e.g., 5, 15, 30, 60 minutes) .

- Mathematical modeling : Fit dose-response curves to Hill equations to estimate EC50 and maximal activation thresholds .

Q. What statistical approaches are recommended for reconciling conflicting datasets across studies?

- Answer :

- Meta-analysis : Pool data from multiple studies using standardized metrics (e.g., fold-change in PKC activity) and apply random-effects models to account for heterogeneity .

- Sensitivity analysis : Exclude outliers or studies with high risk of bias (e.g., inadequate controls) to assess robustness of conclusions .

Q. Tables

Table 1. Key Experimental Parameters for PKC Activation Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。